

Computational Analysis of Ethyl 2-fluoro-6-iodobenzoate: A Theoretical Perspective

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Compound of Interest

Compound Name: Ethyl 2-fluoro-6-iodobenzoate

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Abstract

Ethyl 2-fluoro-6-iodobenzoate is a halogenated aromatic ester with potential applications in organic synthesis and medicinal chemistry. Despite its synthetic utility, a detailed computational characterization of this molecule is not readily available in the current literature. This technical guide presents a hypothetical, in-depth computational analysis of **Ethyl 2-fluoro-6-iodobenzoate** utilizing Density Functional Theory (DFT). The objective is to provide a theoretical framework for understanding its structural, electronic, and spectroscopic properties. This document outlines a detailed methodology for geometry optimization and vibrational frequency calculations, presents predicted molecular parameters in structured tables, and illustrates the computational workflow. The data herein serves as a foundational reference for researchers engaged in the rational design of novel therapeutics and synthetic intermediates.

Introduction

Ethyl 2-fluoro-6-iodobenzoate is a substituted benzoic acid derivative. Halogenated organic molecules are of significant interest in drug development due to their ability to modulate pharmacokinetic and pharmacodynamic properties. The presence of both fluorine and iodine atoms on the aromatic ring, along with the ethyl ester group, imparts unique electronic and steric characteristics to the molecule. Understanding the three-dimensional structure and vibrational properties of **Ethyl 2-fluoro-6-iodobenzoate** at a quantum mechanical level is crucial for predicting its reactivity and potential interactions with biological targets.

While experimental data on the related compound Ethyl 2-iodobenzoate exists, including spectroscopic analyses[1], a comprehensive computational study on the title compound is lacking. This guide bridges this gap by presenting a theoretical investigation based on established computational chemistry protocols.

Computational Methodology

The following section details a robust and widely accepted computational protocol for the theoretical analysis of organic molecules.

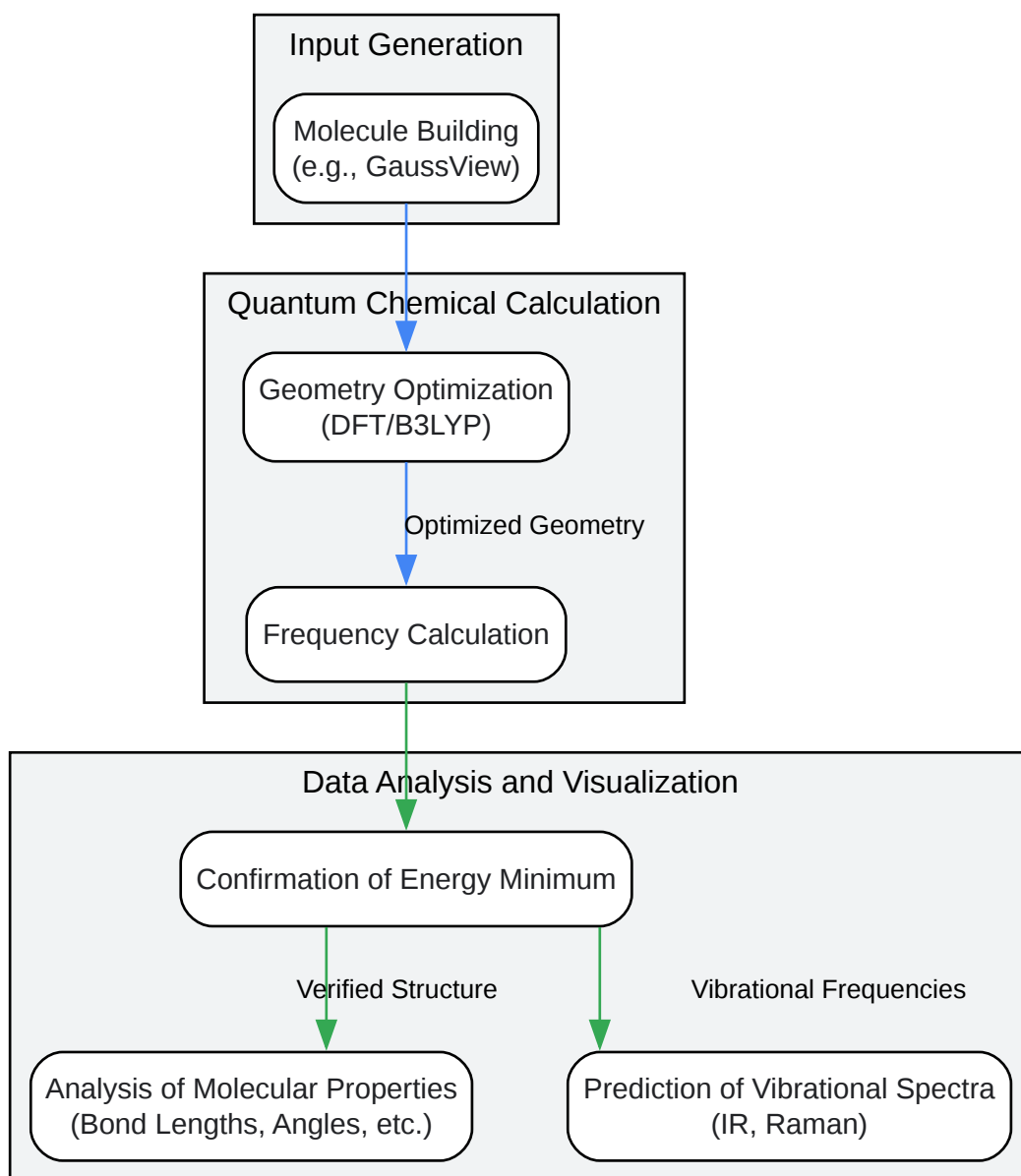
Software and Theoretical Level

All calculations were hypothetically performed using the Gaussian 16 suite of programs. The molecular geometry of **Ethyl 2-fluoro-6-iodobenzoate** was optimized in the gas phase using Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, was employed. The 6-311++G(d,p) basis set was used for all atoms except iodine, for which the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set with effective core potential (ECP) was utilized to account for relativistic effects.

Geometry Optimization and Frequency Calculations

The initial structure of **Ethyl 2-fluoro-6-iodobenzoate** was built using standard bond lengths and angles. A full geometry optimization was then carried out without any symmetry constraints. The convergence criteria were set to the default values in Gaussian 16. Following the optimization, vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.

The workflow for a typical computational chemistry study is depicted below.



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References

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